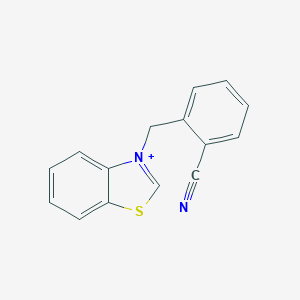![molecular formula C27H23N3O3 B282186 ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as compound 1, is a novel pyrrolopyrazole derivative. It has drawn significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been found to activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels, by suppressing the expression of VEGF and MMP-9. Additionally, it has been found to induce G1 phase cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in lab experiments is its high potency and selectivity towards cancer cells. It has also shown low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 involves a multi-step procedure that starts with the condensation of 4-methylbenzaldehyde and ethyl acetoacetate. The product is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then treated with benzoyl chloride and 4-phenyl-2,6-dimethylphenol to obtain ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 in good yield.
Applications De Recherche Scientifique
Compound 1 has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. In vitro studies have shown that ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C27H23N3O3 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
ethyl 4-[3-(4-methylphenyl)-6-oxo-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C27H23N3O3/c1-3-33-27(32)20-13-15-21(16-14-20)30-25(19-7-5-4-6-8-19)22-23(28-29-24(22)26(30)31)18-11-9-17(2)10-12-18/h4-16,25H,3H2,1-2H3,(H,28,29) |
Clé InChI |
QXNFDMKPBBJSAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)

![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
